molecular formula C13H14N2O3S B413784 8-(4-Morpholinylsulfonyl)quinoline CAS No. 21168-76-3

8-(4-Morpholinylsulfonyl)quinoline

Cat. No.: B413784
CAS No.: 21168-76-3
M. Wt: 278.33g/mol
InChI Key: WWKKCAVRCKRAMC-UHFFFAOYSA-N
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Description

8-(4-Morpholinylsulfonyl)quinoline is a chemical compound with the molecular formula C13H14N2O3S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a morpholine ring attached to the sulfonyl group at the 8th position of the quinoline ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Mechanism of Action

Target of Action

8-(4-Morpholinylsulfonyl)quinoline is a derivative of quinoline, a class of compounds known for their diverse biological activities . Quinolines have been used as a scaffold for drug development for over two centuries . They have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . .

Mode of Action

Quinolines and quinolones, in general, have been shown to exhibit high and selective activity attained through different mechanisms of action . They can inhibit microbial viability or target pathogens’ virulence machinery required to cause host damage and disease .

Biochemical Pathways

Quinolines and quinolones have been shown to affect a broad range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Quinolones are generally known to be 80 to 100% bioavailable, with absorption occurring within 1 to 3 hours . They are widely distributed throughout the body, with volumes of distribution greater than 1.5 L/kg . Metabolism of the quinolones occurs primarily at the C7 position in the piperazinyl ring .

Result of Action

Quinolines and quinolones have been shown to have numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .

Action Environment

The action of quinolines and quinolones can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Morpholinylsulfonyl)quinoline typically involves the reaction of quinoline derivatives with morpholine and sulfonyl chloride. One common method is as follows:

    Starting Material: Quinoline derivative.

    Reagents: Morpholine, sulfonyl chloride.

    Solvent: Anhydrous dichloromethane.

    Catalyst: Triethylamine.

    Reaction Conditions: The reaction mixture is stirred at room temperature for several hours.

The reaction proceeds through the nucleophilic substitution of the sulfonyl chloride by morpholine, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

8-(4-Morpholinylsulfonyl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic reagents such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

8-(4-Morpholinylsulfonyl)quinoline has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, used in various chemical and pharmaceutical applications.

    8-Hydroxyquinoline: Known for its antimicrobial properties.

    8-Aminoquinoline: Used in antimalarial drugs.

Uniqueness

8-(4-Morpholinylsulfonyl)quinoline is unique due to the presence of the morpholine ring and sulfonyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

4-quinolin-8-ylsulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c16-19(17,15-7-9-18-10-8-15)12-5-1-3-11-4-2-6-14-13(11)12/h1-6H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKKCAVRCKRAMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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